Cas no 27356-33-8 (2-(2-methoxyphenyl)-1-phenylethanone)
2-(2-methoxyphenyl)-1-phenylethanone Chemical and Physical Properties
Names and Identifiers
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- 2-(2-methoxyphenyl)-1-phenylethanone
- 2-(2-METHOXYPHENYL)ACETOPHENONE
- WBBRMSBBDPOPOS-UHFFFAOYSA-N
- AKOS009339053
- MFCD02260690
- SCHEMBL597834
- 2-(2-methoxy-phenyl)-1-phenyl-ethanone
- 2-(2-methoxyphenyl)-1-phenyl-ethanone
- 2-(2-methoxyphenyl)-1-phenylethan-1-one
- 27356-33-8
- DTXSID60435339
-
- MDL: MFCD02260690
- Inchi: 1S/C15H14O2/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-10H,11H2,1H3
- InChI Key: WBBRMSBBDPOPOS-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1CC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 226.09942
- Monoisotopic Mass: 226.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
2-(2-methoxyphenyl)-1-phenylethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203760-1g |
2-(2-Methoxyphenyl)acetophenone |
27356-33-8 | 97% | 1g |
£249.00 | 2022-03-01 | |
| Fluorochem | 203760-2g |
2-(2-Methoxyphenyl)acetophenone |
27356-33-8 | 97% | 2g |
£424.00 | 2022-03-01 | |
| Fluorochem | 203760-5g |
2-(2-Methoxyphenyl)acetophenone |
27356-33-8 | 97% | 5g |
£730.00 | 2022-03-01 | |
| abcr | AB363806-1 g |
2-(2-Methoxyphenyl)acetophenone, 97%; . |
27356-33-8 | 97% | 1 g |
€469.80 | 2023-07-19 | |
| abcr | AB363806-2 g |
2-(2-Methoxyphenyl)acetophenone, 97%; . |
27356-33-8 | 97% | 2 g |
€748.70 | 2023-07-19 | |
| abcr | AB363806-1g |
2-(2-Methoxyphenyl)acetophenone, 97%; . |
27356-33-8 | 97% | 1g |
€469.80 | 2025-02-20 | |
| abcr | AB363806-2g |
2-(2-Methoxyphenyl)acetophenone, 97%; . |
27356-33-8 | 97% | 2g |
€748.70 | 2025-02-20 | |
| abcr | AB363806-5g |
2-(2-Methoxyphenyl)acetophenone, 97%; . |
27356-33-8 | 97% | 5g |
€1232.80 | 2025-02-20 | |
| abcr | AB363806-5 g |
2-(2-Methoxyphenyl)acetophenone, 97%; . |
27356-33-8 | 97% | 5 g |
€1,232.80 | 2023-07-19 | |
| Ambeed | A281631-1g |
2-(2-Methoxyphenyl)acetophenone |
27356-33-8 | 95+% | 1g |
$196.0 | 2024-04-20 |
2-(2-methoxyphenyl)-1-phenylethanone Suppliers
2-(2-methoxyphenyl)-1-phenylethanone Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2-(2-methoxyphenyl)-1-phenylethanone
Professional Introduction to 2-(2-methoxyphenyl)-1-phenylethanone (CAS No. 27356-33-8)
2-(2-methoxyphenyl)-1-phenylethanone, a compound with the chemical identifier CAS No. 27356-33-8, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a phenylacetonitrile-like backbone with methoxy substitution, has garnered attention due to its structural versatility and potential biological activities. The presence of two aromatic rings connected by a ketone group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.
The structural motif of 2-(2-methoxyphenyl)-1-phenylethanone is highly conducive to further functionalization, allowing chemists to explore a wide range of derivatives with tailored properties. In recent years, there has been growing interest in this compound as a building block for the synthesis of bioactive molecules. Its dual aromatic system provides an excellent platform for interactions with biological targets, making it a promising candidate for further investigation.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 2-(2-methoxyphenyl)-1-phenylethanone. By leveraging molecular docking algorithms and machine learning models, researchers can predict potential binding modes and affinities of this compound with various biological targets. This approach has significantly accelerated the drug discovery process, allowing for the rapid identification of lead compounds that exhibit desirable pharmacological properties.
In the realm of medicinal chemistry, the methoxy group in 2-(2-methoxyphenyl)-1-phenylethanone plays a crucial role in modulating its biological activity. The electron-donating nature of the methoxy group can enhance the compound's solubility and binding affinity to certain receptors. This feature has been exploited in the design of novel therapeutic agents targeting neurological disorders, where precise modulation of receptor interactions is essential for efficacy and safety.
The synthesis of 2-(2-methoxyphenyl)-1-phenylethanone can be achieved through various synthetic routes, each offering distinct advantages in terms of yield, purity, and scalability. Traditional methods involving Friedel-Crafts acylation followed by reduction have been widely used, but recent innovations have introduced more sustainable and efficient approaches. For instance, catalytic hydrogenation techniques have been employed to improve reaction efficiency while minimizing waste generation.
The pharmaceutical industry has shown particular interest in derivatives of 2-(2-methoxyphenyl)-1-phenylethanone due to their potential therapeutic applications. Studies have demonstrated that certain analogs exhibit anti-inflammatory, analgesic, and even anticancer properties. These findings have spurred further research into optimizing the structure-activity relationships (SAR) of this compound class. By systematically varying substituents on the aromatic rings, researchers aim to identify compounds with enhanced potency and reduced side effects.
The role of computational tools in analyzing the pharmacokinetic properties of 2-(2-methoxyphenyl)-1-phenylethanone derivatives cannot be overstated. Software packages such as Schrödinger's Maestro and OpenEye's LigandScout provide comprehensive platforms for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These predictions are invaluable for guiding experimental design and ensuring that promising candidates progress efficiently through preclinical development.
In conclusion, 2-(2-methoxyphenyl)-1-phenylethanone (CAS No. 27356-33-8) represents a versatile and promising scaffold for pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further exploration. With advancements in synthetic methodologies and computational chemistry, the future looks bright for harnessing this compound's full potential in drug discovery and development.
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